Introduction to N-(aminoiminomethyl)-thiourea: A Molecule of Interest
Introduction to N-(aminoiminomethyl)-thiourea: A Molecule of Interest
An In-Depth Technical Guide to the Crystal Structure Analysis of N-(aminoiminomethyl)-thiourea
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the crystal structure analysis of N-(aminoiminomethyl)-thiourea, also known as guanidinylthiourea or amidinothiourea. While this compound is known to be a crystalline solid, a public experimental determination of its single-crystal structure is not available at the time of this writing[1][2]. Therefore, this document serves as a predictive and methodological guide, outlining the necessary steps for its analysis and discussing its anticipated structural features based on the well-established crystallography of related thiourea and guanidinium compounds.
N-(aminoiminomethyl)-thiourea is a small organic molecule that uniquely combines the structural motifs of both thiourea and guanidine. The thiourea group is a versatile functional group known for its role in organocatalysis, coordination chemistry, and biological activity[3][4]. Similarly, the guanidinium group is a common feature in biologically active molecules and is known for its strong hydrogen bonding capabilities. The amalgamation of these two groups in a single molecule suggests a rich and complex solid-state chemistry, driven by a high potential for extensive hydrogen bonding networks. Understanding the three-dimensional arrangement of atoms in the crystalline state is paramount for elucidating its physicochemical properties, predicting its behavior in different environments, and designing new molecules with tailored functionalities for applications in medicinal chemistry and materials science.
Synthesis and Crystallization: The Gateway to a Crystal Structure
The first and most critical step in experimental crystal structure analysis is obtaining high-quality single crystals. The synthesis of N-(aminoiminomethyl)-thiourea can be approached through established methods for guanidine-thiourea compounds[2][5]. A plausible synthetic route involves the reaction of a guanidinylation reagent with a suitable thiourea precursor.
Experimental Protocol: Synthesis and Crystallization
Synthesis:
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Precursor Synthesis: Synthesize a primary amine-thiourea intermediate. For example, by reacting (S,S)-1,2-diaminocyclohexane with (R)-1-phenylethyl isothiocyanate[5].
-
Guanidinylation: Treat the primary amine-thiourea with a guanidinylation reagent, such as N,N′-di-Boc-N″-triflylguanidine, to form a protected guanidine-thiourea derivative[5].
-
Deprotection: Remove the protecting groups (e.g., Boc groups using trifluoroacetic acid) to yield the final N-(aminoiminomethyl)-thiourea salt[5].
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Neutralization and Isolation: Neutralize the salt with a suitable base (e.g., an ion-exchange resin) to obtain the neutral compound, which can then be isolated[5].
Crystallization:
High-quality single crystals are typically grown through slow evaporation or diffusion methods.
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Solvent Selection: Screen a variety of solvents to find one in which N-(aminoiminomethyl)-thiourea has moderate solubility.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.
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Vapor Diffusion: In a sealed container, place a vial with a concentrated solution of the compound. In the larger container, add a solvent in which the compound is poorly soluble but which is miscible with the solvent of the solution (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting crystallization.
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Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or by decanting the solvent.
The Workflow of Crystal Structure Determination
The determination of a crystal structure is a systematic process involving data collection, structure solution, and refinement.
Caption: Workflow for Single-Crystal X-ray Structure Determination.
Single-Crystal X-ray Diffraction
A selected crystal is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors. The "phase problem" is then solved using computational methods such as direct methods or Patterson methods to generate an initial model of the crystal structure. This model is then refined using a full-matrix least-squares algorithm to improve the agreement between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and their positions and thermal parameters are refined.
The Role of the Cambridge Structural Database (CSD)
The CSD is the world's repository for small-molecule organic and metal-organic crystal structures[6]. Once a crystal structure is determined and validated, it is highly recommended to deposit the crystallographic information file (CIF) with the CSD to make the data publicly available to the scientific community[7][8][9][10][11][12][13].
Anticipated Structural Features of N-(aminoiminomethyl)-thiourea
In the absence of an experimental structure, we can predict the key structural features of N-(aminoiminomethyl)-thiourea based on the known structures of thiourea and its derivatives.
Molecular Geometry
The thiourea unit is expected to be planar or nearly planar. The C=S bond length will likely be in the range of 1.68-1.72 Å, and the C-N bond lengths within the thiourea core will be around 1.33-1.36 Å, indicating some degree of double bond character[3][14]. The guanidinium group is also expected to be planar with C-N bond lengths that are intermediate between single and double bonds, reflecting charge delocalization.
| Parameter | Expected Value/Range | Justification |
| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules with extensive hydrogen bonding. |
| Space Group | Centrosymmetric (e.g., P2₁/c) | Often favored unless the molecule is chiral and crystallizes as a single enantiomer. |
| C=S Bond Length | 1.68 - 1.72 Å | Typical for thiourea and its derivatives[3][14]. |
| Thiourea C-N Bond Lengths | 1.33 - 1.36 Å | Partial double bond character due to resonance[3][14]. |
| Guanidinium C-N Bond Lengths | ~1.33 Å | Significant delocalization of the positive charge. |
| N-H···S Hydrogen Bond Distance | 2.4 - 2.8 Å (H···S) | Strong and common interaction in thiourea crystal packing[4]. |
| N-H···N Hydrogen Bond Distance | 1.8 - 2.2 Å (H···N) | Expected between the guanidinium and thiourea moieties. |
Supramolecular Assembly and Hydrogen Bonding
The most fascinating aspect of the N-(aminoiminomethyl)-thiourea crystal structure will be its intricate hydrogen bonding network. With multiple N-H donor groups and the sulfur atom and nitrogen atoms as acceptors, a variety of strong intermolecular interactions are possible.
Based on studies of other thioureas, a common supramolecular synthon is the R²₂(8) ring motif, where two molecules form a centrosymmetric dimer via a pair of N-H···S hydrogen bonds[4]. Given the additional hydrogen bonding capacity of the guanidinium group, it is highly probable that N-(aminoiminomethyl)-thiourea will form more extended and complex one-, two-, or three-dimensional networks.
Caption: Predicted Hydrogen Bonding Network in N-(aminoiminomethyl)-thiourea.
Conclusion and Future Perspectives
This guide has outlined a comprehensive framework for the crystal structure analysis of N-(aminoiminomethyl)-thiourea. While an experimental structure is not yet publicly available, the principles of synthesis, crystallization, and X-ray diffraction analysis are well-established. Based on the known crystal chemistry of related compounds, we can anticipate a planar molecular geometry and a rich supramolecular structure dominated by an extensive network of N-H···S and N-H···N hydrogen bonds.
The experimental determination of the crystal structure of N-(aminoiminomethyl)-thiourea is a crucial next step. Such a study would not only validate the predictions made in this guide but also provide invaluable insights into the solid-state properties of this interesting molecule. This knowledge will be instrumental for its potential application in the rational design of new pharmaceuticals and functional materials.
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